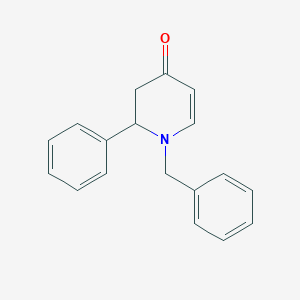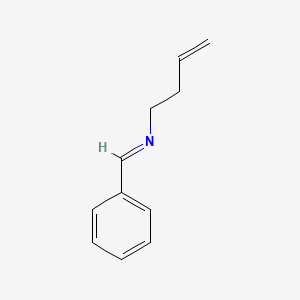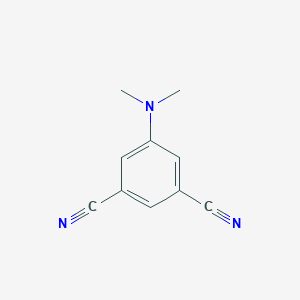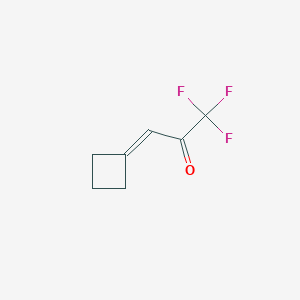
3-Cyclobutylidene-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutylidene-1,1,1-trifluoropropan-2-one is an organofluorine compound with the chemical formula C₇H₉F₃O. This compound is characterized by the presence of a cyclobutylidene group attached to a trifluoropropanone moiety. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one typically involves the reaction of cyclobutylidene with trifluoroacetone under controlled conditions. One common method includes the use of a Grignard reagent, where cyclobutylidene magnesium bromide reacts with trifluoroacetone to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutylidene-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Cyclobutylidene-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Cyclobutylidene-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent inhibitor of certain enzymes and proteins. This property is exploited in various biochemical assays and drug development processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoroacetone: This compound shares the trifluoromethyl group but has a bromine atom instead of a cyclobutylidene group.
1,1,1-Trifluoro-3-bromo-2-propanone: Similar in structure but with a bromine atom and different functional groups.
1,1,1-Trifluoro-3-bromopropanone: Another related compound with a bromine atom and trifluoromethyl group.
Uniqueness
3-Cyclobutylidene-1,1,1-trifluoropropan-2-one is unique due to the presence of the cyclobutylidene group, which imparts distinct chemical and physical properties
Properties
CAS No. |
146801-52-7 |
|---|---|
Molecular Formula |
C7H7F3O |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
3-cyclobutylidene-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C7H7F3O/c8-7(9,10)6(11)4-5-2-1-3-5/h4H,1-3H2 |
InChI Key |
GTHZVEPDUVEQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C(F)(F)F)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
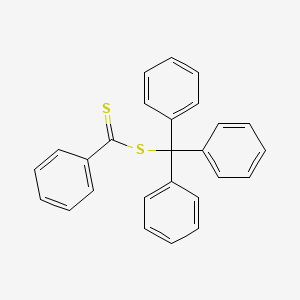


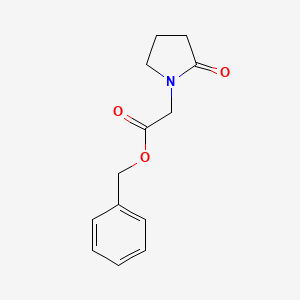
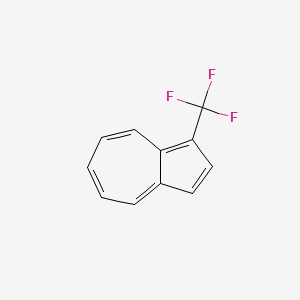


![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)
![N-Methyl-N-[3-(4-nitroanilino)propyl]formamide](/img/structure/B12551199.png)
